4-n-HexyloxyphenylZinc bromide
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Overview
Description
4-n-HexyloxyphenylZinc bromide is an organozinc compound with the molecular formula C12H17BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-HexyloxyphenylZinc bromide can be synthesized through the reaction of 4-n-Hexyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-n-HexyloxyphenylZinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form alkanes or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions such as heating and the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
4-n-HexyloxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-n-HexyloxyphenylZinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds through transmetalation processes, where the zinc atom transfers its organic group to a metal catalyst, such as palladium. This process is crucial in cross-coupling reactions, enabling the formation of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- 4-n-ButoxyphenylZinc bromide
- 4-n-PentyloxyphenylZinc bromide
Comparison
4-n-HexyloxyphenylZinc bromide is unique due to its specific alkoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different solubility and stability properties, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C12H17BrOZn |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);hexoxybenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NXYADQZWVFZOGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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